molecular formula C25H32ClFN2O4 B2941398 1'-(3,5-Dimethoxybenzoyl)-4-(2-fluorophenoxy)-1,4'-bipiperidine hydrochloride CAS No. 2309746-99-2

1'-(3,5-Dimethoxybenzoyl)-4-(2-fluorophenoxy)-1,4'-bipiperidine hydrochloride

Cat. No.: B2941398
CAS No.: 2309746-99-2
M. Wt: 478.99
InChI Key: PQTBKZIOTXGULM-UHFFFAOYSA-N
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Description

1’-(3,5-Dimethoxybenzoyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine hydrochloride is a synthetic organic compound that belongs to the class of bipiperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(3,5-Dimethoxybenzoyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine hydrochloride typically involves multiple steps, including the formation of the bipiperidine core, introduction of the benzoyl and phenoxy groups, and final hydrochloride salt formation. Common reagents used in these steps may include:

    Bipiperidine formation: Piperidine derivatives, catalysts, and solvents.

    Benzoylation: 3,5-Dimethoxybenzoyl chloride, base (e.g., triethylamine), and solvent (e.g., dichloromethane).

    Phenoxylation: 2-Fluorophenol, coupling agents (e.g., DCC), and solvents.

    Hydrochloride salt formation: Hydrochloric acid in an appropriate solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Continuous flow reactors: For efficient and scalable synthesis.

    Purification techniques: Such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

1’-(3,5-Dimethoxybenzoyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents, nucleophiles, or electrophiles in suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May yield alcohols or amines.

    Substitution: May yield halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1’-(3,5-Dimethoxybenzoyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 1’-(3,5-Dimethoxybenzoyl)-4-(2-chlorophenoxy)-1,4’-bipiperidine hydrochloride
  • 1’-(3,5-Dimethoxybenzoyl)-4-(2-bromophenoxy)-1,4’-bipiperidine hydrochloride
  • 1’-(3,5-Dimethoxybenzoyl)-4-(2-methylphenoxy)-1,4’-bipiperidine hydrochloride

Uniqueness

1’-(3,5-Dimethoxybenzoyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine hydrochloride is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN2O4.ClH/c1-30-21-15-18(16-22(17-21)31-2)25(29)28-11-7-19(8-12-28)27-13-9-20(10-14-27)32-24-6-4-3-5-23(24)26;/h3-6,15-17,19-20H,7-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTBKZIOTXGULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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